(2,3-Dihydroinden-1-ylideneamino)urea
Description
(2,3-Dihydroinden-1-ylideneamino)urea (CAS: 6520-67-8) is a urea derivative featuring a 2,3-dihydro-1H-indenyl backbone conjugated with an amino-urea functional group. Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol .
Properties
IUPAC Name |
(2,3-dihydroinden-1-ylideneamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-10(14)13-12-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2,(H3,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQKUXBHHIMHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)N)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323758 | |
| Record name | (2,3-dihydroinden-1-ylideneamino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-24-7 | |
| Record name | (2,3-dihydroinden-1-ylideneamino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs of (2,3-Dihydroinden-1-ylideneamino)urea, highlighting variations in substituents and functional groups:
Table 1: Structural and Physicochemical Properties
Key Observations:
The chloroethyl group in 102433-52-3 introduces alkylating properties, which may confer cytotoxicity useful in oncology but with increased toxicity risks . Heterocyclic substituents (e.g., furan in , pyrimidine in ) expand π-orbital interactions and binding specificity, making these analogs promising for enzyme inhibition.
Synthetic Utility :
- The ester derivative (21779-31-7) serves as a synthetic intermediate due to its hydrolytic susceptibility, enabling further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
